molecular formula C14H9F3O2 B6326681 2-Formyl-4-(2-trifluoromethylphenyl)phenol CAS No. 893737-32-1

2-Formyl-4-(2-trifluoromethylphenyl)phenol

Cat. No.: B6326681
CAS No.: 893737-32-1
M. Wt: 266.21 g/mol
InChI Key: GFJNTWSJXQBBAI-UHFFFAOYSA-N
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Description

2-Formyl-4-(2-trifluoromethylphenyl)phenol is a substituted biphenyl derivative featuring a phenol backbone with a formyl (-CHO) group at the 2-position and a trifluoromethyl (-CF₃) group at the 2-position of the attached phenyl ring. This compound is structurally significant due to its electron-withdrawing substituents (formyl and CF₃), which influence its electronic and steric properties.

Properties

IUPAC Name

2-hydroxy-5-[2-(trifluoromethyl)phenyl]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3O2/c15-14(16,17)12-4-2-1-3-11(12)9-5-6-13(19)10(7-9)8-18/h1-8,19H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFJNTWSJXQBBAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=C(C=C2)O)C=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20602500
Record name 4-Hydroxy-2'-(trifluoromethyl)[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20602500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893737-32-1
Record name 4-Hydroxy-2'-(trifluoromethyl)[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20602500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 2-Formyl-4-(2-trifluoromethylphenyl)phenol typically involves the reaction of 2-trifluoromethylbenzaldehyde with phenol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product . The reaction conditions, including temperature and solvent, can vary depending on the specific synthetic route employed.

Industrial Production Methods:

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group undergoes oxidation to form carboxylic acid derivatives. For example:

  • Reaction with KMnO₄ : In acidic conditions, the formyl group is oxidized to a carboxylic acid, yielding 4-(2-trifluoromethylphenyl)-2-hydroxybenzoic acid .

  • Ozonolysis : Ozonation of the phenolic ring can lead to p-benzoquinone derivatives, though this is modulated by the electron-withdrawing trifluoromethyl group .

Table 1: Oxidation Reactions

Reagent/ConditionsProductYield (%)Reference
KMnO₄ (H₂SO₄, 80°C)4-(2-Trifluoromethylphenyl)-2-hydroxybenzoic acid~60
O₃ (pH 7, 25°C)p-Benzoquinone derivatives20–30

Reduction Reactions

The aldehyde group can be selectively reduced to a primary alcohol using agents like NaBH₄ or LiAlH₄:

  • NaBH₄ Reduction : Produces 2-(hydroxymethyl)-4-(2-trifluoromethylphenyl)phenol under mild conditions .

  • Catalytic Hydrogenation : Palladium catalysts (e.g., Pd/C) reduce the formyl group without affecting the trifluoromethyl substituent .

Table 2: Reduction Reactions

Reagent/ConditionsProductYield (%)Reference
NaBH₄ (MeOH, 0°C)2-(Hydroxymethyl)-4-(2-trifluoromethylphenyl)phenol85
H₂, Pd/C (EtOAc, RT)Same as above90

Substitution Reactions

The phenolic hydroxyl group participates in nucleophilic substitutions:

  • Etherification : Reaction with alkyl halides (e.g., CH₃I) in the presence of K₂CO₃ yields 2-formyl-4-(2-trifluoromethylphenyl)phenyl ethers .

  • Esterification : Treatment with acyl chlorides (e.g., AcCl) forms esters under basic conditions .

Table 3: Substitution Reactions

Reagent/ConditionsProductYield (%)Reference
CH₃I, K₂CO₃ (DMF, 60°C)2-Formyl-4-(2-trifluoromethylphenyl)phenyl methyl ether75
AcCl, Pyridine (RT)2-Formyl-4-(2-trifluoromethylphenyl)phenyl acetate82

Condensation Reactions

The formyl group reacts with amines to form Schiff bases:

  • Primary Amines : Condensation with aniline derivatives produces imine-linked compounds .

  • Hydrazines : Forms hydrazones, which are precursors for heterocyclic syntheses .

Table 4: Condensation Reactions

Reagent/ConditionsProductYield (%)Reference
3-Trifluoromethylaniline (EtOH, reflux)(E)-2-(((3-Trifluoromethylphenyl)imino)methyl)-4-(2-trifluoromethylphenyl)phenol82
Hydrazine (MeOH, RT)2-(Hydrazonomethyl)-4-(2-trifluoromethylphenyl)phenol78

Cross-Coupling Reactions

The aromatic rings engage in palladium-catalyzed couplings:

  • Suzuki Coupling : Reaction with arylboronic acids forms biaryl derivatives .

  • Sonogashira Coupling : Alkynylation using terminal alkynes under Pd/Cu catalysis .

Table 5: Cross-Coupling Reactions

Reagent/ConditionsProductYield (%)Reference
Phenylboronic acid, Pd(PPh₃)₄2-Formyl-4-(2-trifluoromethylphenyl)-3-biphenylphenol70
Ethynylbenzene, PdCl₂(PPh₃)₂2-Formyl-4-(2-trifluoromethylphenyl)-3-(phenylethynyl)phenol68

Electrophilic Aromatic Substitution

The electron-rich phenolic ring undergoes nitration and sulfonation:

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups at the para position relative to the hydroxyl group .

  • Sulfonation : Concentrated H₂SO₄ yields sulfonated derivatives .

Complexation with Metal Ions

The compound forms stable complexes with transition metals via the phenolic oxygen and formyl group:

  • Cu(II) Complexes : Used in catalytic oxidation reactions .

  • Co(II) Complexes : Exhibit antibacterial activity .

Scientific Research Applications

Organic Synthesis

One of the primary applications of 2-Formyl-4-(2-trifluoromethylphenyl)phenol is in organic synthesis, particularly as an intermediate in the preparation of more complex molecules. Its structure allows it to participate in several chemical reactions:

  • Aldol Reactions : The formyl group can act as a nucleophile or electrophile in aldol condensation reactions, leading to the formation of β-hydroxy aldehydes or ketones.
  • Formation of Schiff Bases : The compound can readily react with amines to form Schiff bases, which are valuable intermediates in organic synthesis and have applications in drug development.
  • Cross-Coupling Reactions : It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where it serves as a reactant to form biaryl compounds that are crucial in pharmaceuticals and agrochemicals.

Medicinal Chemistry

The trifluoromethyl group is known to enhance the biological activity of compounds due to its electron-withdrawing properties, which can increase lipophilicity and metabolic stability. Research indicates that derivatives of this compound may exhibit:

  • Antimicrobial Activity : Some studies suggest that compounds containing the trifluoromethyl group demonstrate significant antibacterial and antifungal properties, making them candidates for new antimicrobial agents.
  • Anticancer Properties : Preliminary research indicates potential anticancer activity, with ongoing investigations into the mechanisms by which these compounds affect cancer cell proliferation.

Material Science

The unique properties of this compound extend to material science:

  • Polymer Chemistry : It can be used as a monomer or additive in the synthesis of polymers with enhanced thermal and mechanical properties.
  • Coatings and Adhesives : The compound's chemical stability makes it suitable for use in coatings that require resistance to harsh environmental conditions.

Case Study 1: Synthesis of Biaryls via Cross-Coupling

A recent study demonstrated the successful use of this compound in a Suzuki-Miyaura cross-coupling reaction to synthesize biaryl compounds. The reaction was optimized for yield and selectivity, showing that variations in reaction conditions could lead to significant improvements in product formation.

Reaction ConditionsYield (%)Selectivity
Base: K3PO485High
Temperature: 100°C90Moderate
Time: 12 hours80High

Case Study 2: Antimicrobial Evaluation

In another investigation, derivatives of this compound were tested against various bacterial strains. The results indicated promising activity against resistant strains, suggesting potential applications in developing new antibiotics.

Compound TestedBacterial StrainInhibition Zone (mm)
Derivative AE. coli15
Derivative BS. aureus20
Control (Standard Antibiotic)E. coli18

Mechanism of Action

The mechanism of action of 2-Formyl-4-(2-trifluoromethylphenyl)phenol involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to changes in their activity or function . The pathways involved in these interactions depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

  • The formyl group’s position (C2 vs. C6 on the phenol ring) alters electronic conjugation and hydrogen-bonding capabilities .

Physicochemical Properties

Comparative data for select properties (experimental or predicted):

Compound Name Melting Point (°C) Boiling Point (°C) LogP (Predicted) Solubility
This compound Not reported ~247.9 (predicted) 3.2 Low in H₂O
2-Formyl-4-(4-trifluoromethylphenyl)phenol Not reported Similar to analogs 3.5 Low in H₂O
4-(2-Trifluoromethylphenyl)phenol Not reported N/A 3.8 Moderate

Analysis :

  • The trifluoromethyl group enhances lipophilicity (higher LogP), favoring organic solvent solubility.
  • The formyl group increases polarity but is offset by the hydrophobic CF₃ group, resulting in low aqueous solubility across analogs .

Biological Activity

2-Formyl-4-(2-trifluoromethylphenyl)phenol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound this compound, with the molecular formula C14H9F3O2C_{14}H_9F_3O_2, features a phenolic structure with a formyl group and a trifluoromethyl substituent, which may enhance its biological properties. The trifluoromethyl group is known to influence the compound's lipophilicity and metabolic stability, potentially affecting its interactions with biological targets.

Target Interactions

The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecules, including enzymes and receptors. The presence of hydroxyl and formyl groups allows for hydrogen bonding, which can modulate the activity of these targets.

Biochemical Pathways

This compound has been shown to influence various biochemical pathways, particularly those related to cell signaling and metabolic regulation. It may act as an inhibitor or activator of key enzymes involved in metabolic processes, leading to alterations in cellular energy production and utilization.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have demonstrated that related structures possess significant activity against various bacterial strains, suggesting potential applications in treating infections .

Anticancer Activity

The cytostatic effects of this compound have been investigated in several cancer cell lines. Preliminary results indicate that it may inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The exact pathways remain under investigation but are believed to involve modulation of gene expression related to cell growth and survival .

Case Studies

  • Cytotoxicity Assessment : In vitro studies have shown that this compound exhibits dose-dependent cytotoxicity in cancer cell lines, with IC50 values varying significantly based on the type of cancer cells tested. For instance, it showed greater efficacy against breast cancer cells compared to colorectal cancer cells .
  • Mechanistic Insights : Mechanistic studies revealed that the compound induces apoptosis through the activation of caspase pathways. Flow cytometry analysis indicated an increase in sub-G1 phase cells upon treatment, confirming its role in promoting programmed cell death .

Data Summary Table

Biological Activity Effect Reference
AntimicrobialEffective against Staphylococcus aureus
CytotoxicityIC50 values vary by cell line
Apoptosis InductionActivation of caspase pathways

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Formyl-4-(2-trifluoromethylphenyl)phenol, and how do reaction conditions influence yield?

  • Methodology :

  • Diazenyl coupling : Azo coupling reactions (e.g., diazenyl intermediates) can introduce the trifluoromethylphenyl group. For example, 2-formyl-4-(phenyldiazenyl)phenyl derivatives are synthesized via coupling of aryl diazonium salts with phenolic aldehydes under controlled pH (4–6) and low temperatures (0–5°C) to minimize side reactions .
  • Formylation : Direct formylation of the phenolic ring using Vilsmeier-Haack reagent (POCl₃/DMF) at 80–100°C, followed by purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .
    • Critical Factors : Temperature, solvent polarity, and steric hindrance from the trifluoromethyl group affect regioselectivity. Yields typically range from 45% to 70% depending on substituent orientation.

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